Imidazo[1,2-b]pyridazine-6(5H)-thione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5H-imidazo[1,2-b]pyridazine-6-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c10-6-2-1-5-7-3-4-9(5)8-6/h1-4H,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSCZYDTOXDFFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560111 | |
| Record name | Imidazo[1,2-b]pyridazine-6(5H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122322-14-9 | |
| Record name | Imidazo[1,2-b]pyridazine-6(5H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Imidazo 1,2 B Pyridazine 6 5h Thione and Its Derivatives
De Novo Synthesis Approaches
De novo synthesis, the construction of the core heterocyclic structure from acyclic or simpler cyclic precursors, is a primary strategy for obtaining imidazo[1,2-b]pyridazines. These methods typically involve condensation and cyclization reactions to build the fused imidazole (B134444) and pyridazine (B1198779) rings.
Condensation Reactions with Pyridazine Precursors
A common and effective strategy for assembling the imidazo[1,2-b]pyridazine (B131497) backbone involves the condensation of a substituted pyridazine with a suitable partner that provides the necessary atoms to form the imidazole ring.
A widely employed method for the formation of the imidazo[1,2-b]pyridazine skeleton is the condensation reaction between a 3-amino-6-halopyridazine and an α-halocarbonyl compound, such as an α-bromoketone. nih.gov This reaction typically proceeds under mild basic conditions, for instance, using sodium bicarbonate. nih.gov The presence of a halogen on the pyridazine ring is instrumental for the success of this synthesis, as it deactivates the adjacent ring nitrogen, preventing preferential alkylation at that site and favoring the desired cyclization. nih.gov
The general mechanism involves the initial nucleophilic attack of the exocyclic amino group of the 3-aminopyridazine (B1208633) derivative on the α-carbon of the halocarbonyl compound, followed by an intramolecular cyclization to form the fused imidazole ring. This approach has been successfully used to synthesize a variety of 2,6-disubstituted imidazo[1,2-b]pyridazines. For example, 3-amino-6-chloropyridazine (B20888) can be reacted with various α-bromoketones to yield the corresponding 6-chloro-imidazo[1,2-b]pyridazine derivatives. nih.gov
Table 1: Synthesis of Imidazo[1,2-b]pyridazines via Condensation of 3-Amino-6-halopyridazines and α-Bromoketones
| 3-Amino-6-halopyridazine | α-Bromoketone | Base | Product |
|---|---|---|---|
| 3-Amino-6-chloropyridazine | 1-Bromopinacolone (B42867) | - | 2-t-Butyl-6-chloroimidazo[1,2-b]pyridazine |
The compound 6-chloropyridazin-3(2H)-thione serves as a versatile precursor in the synthesis of various pyridazine derivatives. researchgate.net While direct routes to Imidazo[1,2-b]pyridazine-6(5H)-thione from this starting material are a subject of specific synthetic design, its structural features make it a key intermediate. The chloro and thione groups offer reactive sites for nucleophilic substitution and other transformations that can be exploited to build the fused imidazole ring. For instance, derivatization at the sulfur atom or substitution of the chlorine can be initial steps in a multi-step synthesis leading to the target imidazo[1,2-b]pyridazine structure.
The condensation of 3-amino-6-chloropyridazine with chloroacetaldehyde (B151913) is a known method to form the imidazo[1,2-b]pyridazine ring system. In a typical procedure, a mixture of 3-amino-6-chloropyridazine and an aqueous solution of chloroacetaldehyde is heated. This reaction leads to the formation of 6-chloroimidazo[1,2-b]pyridazine. The aldehyde or its acetal (B89532) equivalent provides the two-carbon unit required to complete the five-membered imidazole ring upon condensation with the 1,2-diamine functionality of the aminopyridazine.
Table 2: Synthesis of 6-chloroimidazo[1,2-b]pyridazine
| Pyridazine Precursor | Reagent | Conditions | Product | Yield |
|---|
The reaction between 3-amino-6-chloropyridazine and chloroacetamide or related α-haloamides provides another pathway to functionalized imidazo[1,2-b]pyridazines. This condensation follows a similar principle to the reaction with α-haloketones, where the amino group of the pyridazine acts as a nucleophile, initiating a sequence of reactions that culminates in the formation of the bicyclic system. The resulting products can bear an amino or related functional group at the 2-position of the imidazo[1,2-b]pyridazine core, which can be valuable for further derivatization.
Cyclization Processes for Imidazo[1,2-b]pyridazine Ring Formation
The formation of the imidazo[1,2-b]pyridazine ring is fundamentally a cyclization process. Many synthetic strategies are designed to create an intermediate that is primed for an intramolecular reaction to close the imidazole ring. This can involve the formation of a Schiff base followed by cyclization or the displacement of a leaving group in an intramolecular nucleophilic substitution.
For instance, the reaction of 3-aminopyridazines with α-haloketones first forms an N-alkylated intermediate, which then undergoes intramolecular condensation between the remaining ring nitrogen and the carbonyl group to form the bicyclic system. nih.gov The efficiency of these cyclization processes is often dependent on the substitution pattern of the pyridazine ring and the nature of the reagents used. Metal-catalyzed cross-coupling reactions and multicomponent reactions have also emerged as powerful tools for constructing this heterocyclic framework, offering novel cyclization pathways. researchgate.netrsc.org
Multistep Reaction Sequences
The synthesis of the imidazo[1,2-b]pyridazine core generally involves the condensation of a 3-amino-6-halopyridazine with an α-bromoketone. nih.gov This reaction proceeds under mild basic conditions, for instance, using sodium bicarbonate, to form the bicyclic imidazo[1,2-b]pyridazine ring system. The presence of a halogen on the pyridazine ring is crucial for the success of this cyclization, as it directs the alkylation to the desired ring nitrogen. nih.gov
While the direct synthesis of this compound is not extensively detailed in the reviewed literature, a relevant multistep approach can be inferred from the synthesis of analogous thione-containing fused imidazoles, such as imidazo[1,2-c]quinazoline-5(6H)-thione. A common method to introduce a thione group into such heterocyclic systems is through a cyclization reaction with carbon disulfide (CS2). ut.ac.irut.ac.ir This suggests a plausible final step in a multistep sequence towards this compound would involve the reaction of an appropriately substituted aminopyridazine precursor with carbon disulfide.
A representative multistep synthesis would likely begin with 3-amino-6-chloropyridazine, which is then cyclized with an α-haloketone. Subsequent chemical modifications would lead to a diamino-pyridazine intermediate, which could then undergo the final thionation step.
Metal-Catalyzed Synthetic Routes for Functionalization
The functionalization of the pre-formed imidazo[1,2-b]pyridazine scaffold is predominantly achieved through metal-catalyzed cross-coupling reactions, which allow for the introduction of a wide variety of substituents at different positions of the ring system. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the imidazo[1,2-b]pyridazine nucleus. researchgate.netresearchgate.net These reactions, including Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada, and Stille couplings, enable the formation of carbon-carbon bonds, allowing for the introduction of aryl, vinyl, and alkyl groups. researchgate.net For instance, the Suzuki reaction of a 6-chloro-2-substituted imidazo[1,2-b]pyridazine with an aryl boronic acid in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) chloride is an effective method for creating 6-aryl derivatives. thesciencein.org
| Cross-Coupling Reaction | Catalyst/Reagents | Type of Bond Formed | Reference(s) |
| Suzuki-Miyaura | Pd(PPh3)2Cl2, K2CO3 | C-C (Aryl) | thesciencein.org |
| Sonogashira | Pd catalyst, Cu co-catalyst | C-C (Alkynyl) | researchgate.net |
| Heck | Pd catalyst | C-C (Alkenyl) | researchgate.net |
| Negishi | Pd catalyst, Organozinc reagent | C-C (Aryl, Alkyl, etc.) | researchgate.net |
| Stille | Pd catalyst, Organotin reagent | C-C (Aryl, Vinyl, etc.) | researchgate.net |
| Kumada | Pd or Ni catalyst, Grignard reagent | C-C (Aryl, Alkyl) | researchgate.net |
Copper-Catalyzed Reactions
Copper-catalyzed reactions also play a significant role in the synthesis and functionalization of imidazo[1,2-b]pyridazine derivatives. researchgate.net These methods are particularly useful for forming carbon-nitrogen bonds. For example, copper-catalyzed Ullmann-type reactions can be employed for the N-arylation of the imidazole ring within the fused system. beilstein-journals.org Additionally, copper catalysts can facilitate oxidative cyclization reactions to construct the imidazo[1,2-b]pyridazine core itself from acyclic precursors. organic-chemistry.org
C-H Activation Strategies
Direct C-H activation has emerged as an efficient and atom-economical strategy for the functionalization of heterocyclic compounds, including imidazo[1,2-b]pyridazines. researchgate.net This approach avoids the need for pre-functionalized starting materials, such as halo- or organometallic derivatives. Palladium catalysis is often employed for the direct C-H arylation, benzylation, and alkylation of the imidazo[1,2-b]pyridazine ring. researchgate.net These reactions typically occur at specific positions on the ring system, guided by the inherent reactivity of the C-H bonds or through the use of directing groups. For instance, selective C-H olefination of imidazo[1,2-a]pyridines at the C8 position has been achieved using a palladium(II) catalyst. rsc.org Similar regioselective functionalizations are plausible for the imidazo[1,2-b]pyridazine system.
N-Arylation Approaches
The introduction of aryl groups onto the nitrogen atoms of the imidazo[1,2-b]pyridazine scaffold can be achieved through N-arylation reactions. researchgate.net These reactions are typically catalyzed by transition metals such as palladium or copper. The Buchwald-Hartwig amination is a prominent palladium-catalyzed method for forming C-N bonds and can be applied to the N-arylation of the imidazole moiety. researchgate.net Copper-catalyzed N-arylation, often under milder conditions, provides an alternative route to these derivatives. researchgate.net
Advanced Synthetic Techniques
To improve reaction efficiency, reduce reaction times, and often enhance product yields, advanced synthetic techniques are being increasingly applied to the synthesis of heterocyclic compounds. Microwave-assisted synthesis has been shown to be a particularly effective tool. The application of microwave irradiation can significantly accelerate the condensation reaction between 2-aminopyridines and α-haloketones to form imidazo[1,2-a]pyridines, a closely related scaffold. sci-hub.se One-pot, multicomponent reactions under microwave irradiation have also been developed for the synthesis of complex pyridazine derivatives. nih.gov It is highly probable that these techniques can be successfully applied to the synthesis of this compound and its derivatives, offering a more rapid and efficient alternative to conventional heating methods. rsc.orgsciforum.net
Ultrasound-Assisted Synthesis of Imidazopyridazine Analogs
Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and milder reaction conditions, aligning with the principles of green chemistry. While direct ultrasound-assisted synthesis of this compound is not extensively documented, the application of this technique to the synthesis of analogous structures like imidazo[1,2-a]pyridines is well-established and provides a strong precedent.
One notable eco-friendly method involves the synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles through a C–H functionalization of aryl methyl ketones. organic-chemistry.org This reaction is catalyzed by a KI/tert-butyl hydroperoxide (TBHP) system in water, avoiding the need for metal catalysts or harsh bases. organic-chemistry.org The use of ultrasound in this process dramatically enhances efficiency, with reports of achieving up to 97% yield in as little as four minutes. organic-chemistry.org Another approach utilizes ultrasound to promote the condensation of 2-aminopyridine (B139424) and 2-bromoacetophenone (B140003) derivatives, producing a variety of imidazo[1,2-a]pyridines in good to excellent yields.
These methodologies highlight the potential of sonochemistry for the synthesis of the Imidazo[1,2-b]pyridazine core. The enhanced mass transfer and energy input from acoustic cavitation could facilitate the key bond-forming reactions, such as the condensation between a 3-aminopyridazine derivative and an α-halocarbonyl compound, leading to a more efficient and environmentally benign pathway to the target scaffold.
| Scaffold | Reactants | Catalyst/Conditions | Solvent | Key Advantages |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine (B132010) | Aryl methyl ketone, 2-aminopyridine | KI/TBHP, Ultrasound | Water | Metal-free, rapid (4 mins), high yield (up to 97%). organic-chemistry.org |
| Imidazo[1,2-a]pyridine | 2-Aminopyridine, 2-bromoacetophenone | Ultrasound | PEG-400 | Simple, rapid, good to excellent yields. |
| Imidazo[1,2-a]pyridine Carbazole | Aldehyde, Isocyanide, 2-aminopyridine | NH4Cl (10 mol%), Ultrasound | Ethanol | Groebke-Blackburn-Bienaymé reaction, excellent yields (90-96%), mild conditions. |
Solid-Phase Synthesis Methodologies for Related Imidazopyridines
Solid-phase synthesis is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of compounds for screening. While not specifically detailed for Imidazo[1,2-b]pyridazines, a versatile solid-phase method for the synthesis of related imidazo[1,2-a]pyridine-8-carboxamides has been developed. nih.gov This methodology can be adapted for the generation of diverse Imidazo[1,2-b]pyridazine derivatives.
The reported strategy begins with a polymer-bound 2-aminonicotinate. nih.gov The synthesis proceeds through the following key steps:
Alkylation: The amino group of the polymer-supported starting material is treated with various α-haloketones to form the imidazole ring.
Functionalization: Further chemical diversity can be introduced, for example, by halogenation at the 3-position of the newly formed imidazo[1,2-a]pyridine ring. nih.gov
Cleavage and Amination: The final products are cleaved from the solid support by reacting them with an excess of a primary or secondary amine, which simultaneously forms the desired carboxamide functionality. nih.gov
This approach allows for variation at multiple points of the molecular scaffold by changing the α-haloketone, the halogenating agent, and the final amine used for cleavage. Adapting this to an appropriate polymer-bound 3-aminopyridazine could provide a high-throughput route to libraries of substituted Imidazo[1,2-b]pyridazines for structure-activity relationship (SAR) studies.
Cycloaddition Reactions in Pyridazine-Containing Systems
Cycloaddition reactions offer a powerful and convergent approach to constructing complex heterocyclic systems like the Imidazo[1,2-b]pyridazine core. Specifically, [3+2] cycloadditions are a milestone approach for elaborating pyridazine-containing molecules.
One prominent method involves the reaction of pyridazinium ylides with dipolarophiles. For instance, pyrrolo[1,2-b]pyridazine (B13699388) derivatives have been synthesized through the [3+2] cycloaddition of pyridazinium ylides (generated in situ from the corresponding pyridazinium salts) with electron-deficient alkynes like ethyl propiolate. A similar strategy can be envisioned for forming the imidazole ring of the Imidazo[1,2-b]pyridazine system.
Furthermore, metal-catalyzed cycloadditions provide another regioselective route. A gold-catalyzed formal [3+2]-dipolar cycloaddition between N-(6-chloropyridazin-3-yl)pyridinium aminide and various alkynes has been shown to produce imidazo[1,2-b]pyridazines in good yields (72-83%). researchgate.net Copper-catalyzed [3+2] cycloaddition reactions have also been employed to create fused pyridazine derivatives. In a broader context, nickel-catalyzed reductive [2+2+2] cycloadditions represent another advanced strategy for constructing fused pyridine (B92270) frameworks, showcasing the versatility of cycloaddition chemistry in this field. acs.org
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Scaffold |
|---|---|---|---|
| [3+2] Cycloaddition | Pyridazinium ylide, Ethyl propiolate | Triethylamine (TEA) | Pyrrolo[1,2-b]pyridazine |
| Formal [3+2] Cycloaddition | N-pyridazinyl aminide, Ynamides | Gold(I) catalyst | Imidazo[1,2-b]pyridazine. researchgate.net |
| [3+2] Cycloaddition | Oxopyrazolidinium ylides, Ethynyl-pyridazine | Copper(I) | Fused Pyridazine Derivatives |
Key Intermediates in the Synthesis of Imidazo[1,2-b]pyridazines
The most common and robust strategy for constructing the Imidazo[1,2-b]pyridazine backbone relies on the condensation of two key intermediates: a 3-aminopyridazine derivative and an α-halocarbonyl compound. nih.govumich.edu
The choice of the 3-aminopyridazine is critical for the success of the reaction. The use of 3-amino-6-halopyridazines (e.g., 3-amino-6-chloropyridazine) is particularly effective. nih.gov In unsubstituted 3-aminopyridazine, the ring nitrogen at position 2 is the most nucleophilic site, leading to preferential alkylation by the α-haloketone at this undesired position, which hampers the subsequent cyclization. nih.gov Placing a halogen at the 6-position significantly reduces the nucleophilicity of the adjacent ring nitrogen, thereby directing the initial alkylation to the exocyclic amino group, which correctly sets up the intramolecular condensation to form the desired bicyclic product. nih.gov This key intermediate, 3-amino-6-chloropyridazine, is typically synthesized from 3,6-dichloropyridazine (B152260) via nucleophilic aromatic substitution with ammonia (B1221849), which can be achieved using aqueous ammonia or ammonia in methanol, sometimes under microwave irradiation for improved efficiency. chemicalbook.comrsc.orggoogle.com
The second key intermediate is an α-haloketone (e.g., an α-bromoketone). nih.gov The reaction between the 3-amino-6-halopyridazine and the α-bromoketone, often carried out under mild basic conditions with sodium bicarbonate, proceeds via initial N-alkylation followed by intramolecular cyclization to yield the 2-substituted-6-halo-imidazo[1,2-b]pyridazine ring system. nih.gov This halogenated product then serves as a versatile intermediate itself, ready for further functionalization at the 6-position through various cross-coupling reactions. researchgate.netnih.gov
Finally, to achieve the target compound this compound, the corresponding carbonyl precursor, Imidazo[1,2-b]pyridazin-6(5H)-one, would be required. This lactam could then be converted to the desired thione (a thiolactam) using a standard thionating agent such as Lawesson's Reagent. nih.govorganic-chemistry.org Lawesson's reagent is widely used to efficiently convert amides, lactams, and ketones into their thio-analogs. organic-chemistry.org
| Intermediate | Precursor | Role |
|---|---|---|
| 3-Amino-6-chloropyridazine | 3,6-Dichloropyridazine | Provides the pyridazine ring and directs regioselective cyclization. nih.govgoogle.com |
| α-Bromoketone | Corresponding ketone | Reacts with the aminopyridazine to form the 5-membered imidazole ring. nih.govumich.edu |
| Imidazo[1,2-b]pyridazin-6(5H)-one | 6-alkoxy or 6-hydroxy-imidazo[1,2-b]pyridazine | Direct precursor for thionation to the target compound. |
| Lawesson's Reagent | N/A (Reagent) | Thionating agent to convert the C=O group of the precursor to the C=S group. nih.govorganic-chemistry.org |
Reactivity and Derivatization Strategies of Imidazo 1,2 B Pyridazine 6 5h Thione
Chemical Transformations at the Thione Moiety
The thione group (C=S) at the 6-position of the Imidazo[1,2-b]pyridazine-6(5H)-thione is a key site for chemical transformations. Its reactivity allows for the introduction of various substituents, fundamentally altering the molecule's properties. A primary transformation is S-alkylation, which converts the thione into a thioether. This is a common strategy to create analogs and build more complex molecules. For instance, the sulfur atom can be targeted for nucleophilic displacement of a halogen, a reaction that has been generalized for activated halogen nitrogen heterocycles using phosphorus pentasulfide in boiling pyridine (B92270). researchgate.net
Furthermore, the sulfur moiety can undergo oxidation. For example, analogs of the anthelmintic drug fenbendazole (B1672488), which possess a 5-thiophenyl group, have been developed on the imidazo[1,2-b]pyridazine (B131497) scaffold. umich.eduumich.edu The corresponding sulfoxide (B87167) analogs, similar to oxifenbendazole, are synthesized by oxidizing the thioether precursor. umich.eduresearchgate.net This oxidation is typically achieved using reagents like m-chloroperoxybenzoic acid (m-CPBA). umich.edu For example, 2-Methyl-6-(phenylthio)imidazo[1,2-b]pyridazine can be oxidized with m-CPBA in dichloromethane (B109758) to yield the corresponding sulfoxide. umich.edu These transformations highlight the versatility of the thione moiety for creating diverse chemical libraries.
Functionalization of the Imidazo[1,2-b]pyridazine Scaffold
Functionalization of the core imidazo[1,2-b]pyridazine ring system is a cornerstone of synthetic strategies aimed at developing novel compounds. researchgate.net This involves modifying various positions on the scaffold to fine-tune biological activity and physicochemical properties.
Systematic modification of substituents at the 2, 3, and 6-positions of the imidazo[1,2-b]pyridazine scaffold is critical for optimizing biological activity. Structure-activity relationship (SAR) studies have demonstrated that the nature of the groups at these positions significantly influences the compound's potency and selectivity. nih.gov
For example, in the development of ligands for β-amyloid plaques, various substitution patterns at the 2- and 6-positions were explored, resulting in binding affinities (Ki) ranging from 11.0 to over 1000 nM. nih.govnih.gov Research showed that a 2-N,N-dimethylaminophenyl moiety was beneficial for desirable binding affinities. nih.gov Similarly, optimization of the 3- and 6-positions of the scaffold led to an increase in IKKβ inhibitory activity. nih.gov
Table 1: Substitution Patterns and Binding Affinity for β-Amyloid Plaques nih.gov
| Compound | Substitution at 2-Position | Substitution at 6-Position | Binding Affinity (Ki, nM) |
| 3 | 4'-Dimethylaminophenyl | Methoxy (B1213986) | 23.5 |
| 4 | 4'-Dimethylaminophenyl | Methylthio | 11.0 |
| 5 | 4'-Dimethylaminophenyl | ω-Fluoroethyl | >1000 |
| 6 | 4'-Dimethylaminophenyl | ω-Fluoropropyl | >1000 |
A wide array of chemical groups can be introduced onto the imidazo[1,2-b]pyridazine scaffold to create chemical diversity.
Alkylthio and Methoxy Groups: 6-alkylthio- and 6-arylthio-3-methoxy-2-phenylimidazo[1,2-b]pyridazines have been synthesized from 6-alkylthio- and 6-arylthio-pyridazin-3-amines. researchgate.net The 6-methylthio analogue has been shown to have a higher affinity for β-amyloid plaques compared to the 6-methoxy analogue. nih.gov
Chloro Substituents: The chloro group is a versatile handle for further functionalization. 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380) can be synthesized from 6-chloropyridazin-3-amine and 1,3-dichloroacetone. mdpi.com This intermediate can then undergo nitration and subsequent substitution reactions. mdpi.com
Benzamidomethyl Moieties: Fluorobenzamido groups have been introduced at the 6-position by treating 6-amino-2-substituted imidazo[1,2-b]pyridazines with fluorobenzoyl chloride. umich.edu
Thiazolidin Rings: The thiazolidin moiety has been incorporated into the imidazo[1,2-b]pyridazine ring system. derpharmachemica.com This strategy aims to combine multiple active pharmacophores into a single molecule to enhance biological activity. derpharmachemica.comderpharmachemica.com The synthesis often starts from imidazo[1,2-b]pyridazine-2-carboxylic acid. derpharmachemica.comderpharmachemica.com
A common drug design strategy involves creating analogs of known bioactive compounds using a different core scaffold. The imidazo[1,2-b]pyridazine system has been used as a bioisostere for the benzimidazole (B57391) core found in anthelmintic drugs like fenbendazole and oxifenbendazole. umich.eduumich.edu
A series of imidazo[1,2-b]pyridazine analogs of fenbendazole and oxifenbendazole have been prepared and evaluated for macrofilaricidal activity. umich.eduresearchgate.netlookchem.com The synthesis involves creating an imidazo[1,2-b]pyridazine core with a phenylthio group at the 6-position, mimicking the 5-thiophenyl moiety of fenbendazole. umich.edu Subsequent oxidation of this thioether yields the corresponding sulfoxide, which is an analog of oxifenbendazole. umich.eduresearchgate.net For instance, 2-t-Butyl-6-(phenylthio)imidazo[1,2-b]pyridazine was synthesized by heating 3-Amino-6-(phenylthio)pyridazine with 1-bromopinacolone (B42867) in dimethylformamide. umich.edu
While the primary focus is on the thione derivative, its oxygen analog, imidazo[1,2-b]pyridazin-3(5H)-one, is also a key intermediate for derivatization. O-alkylation, particularly methylation, of the lactam function in these "ones" is a crucial step in synthesizing certain derivatives. A series of 6-alkylthio- and 6-arylthio-3-methoxy-2-phenylimidazo[1,2-b]pyridazines have been prepared from the corresponding 6-alkylthio- and 6-arylthio-2-phenylimidazo[1,2-b]pyridazin-3(5H)-ones. researchgate.net This transformation introduces a methoxy group at the 3-position, which can significantly impact the compound's biological profile.
Reaction Pathways Leading to Fused Heterocyclic Systems from this compound Precursors
The imidazo[1,2-b]pyridazine nucleus can serve as a foundational structure for the synthesis of more complex, fused polycyclic systems. Derivatives of this compound are valuable precursors in reactions that build additional heterocyclic rings onto the scaffold.
One common approach involves the cyclization of appropriately functionalized pyridazines. For example, diaminopyridazines can be cyclized with nitrite (B80452) to form v-triazolo[4,5-c]pyridazines. researchgate.net While not starting directly from the thione, this demonstrates the propensity of the pyridazine (B1198779) portion of the scaffold to undergo annulation reactions.
More direct pathways often involve transforming the thione or its derivatives. For example, the synthesis of novel umich.eduumich.eduderpharmachemica.comtriazolo[1,5-b] umich.eduumich.eduderpharmachemica.comthesciencein.orgtetrazines can be achieved through the oxidative cyclization of 1,2,4,5-tetrazines bearing an amidine moiety. nih.gov This type of intramolecular cyclization to form fused triazole or tetrazole rings is a known strategy for creating complex heterocyclic systems from simpler precursors. beilstein-archives.orgbeilstein-archives.org The development of one-pot syntheses, such as those involving Ugi-azide reactions followed by intramolecular cycloadditions, allows for the efficient assembly of polyheterocyclic scaffolds, including triazole- and tetrazole-fused systems. beilstein-archives.orgbeilstein-archives.org These advanced synthetic methods highlight the utility of imidazo[1,2-b]pyridazine derivatives as building blocks for novel, complex heterocyclic architectures.
Coordination Chemistry Aspects of Imidazopyridazines
The imidazo[1,2-b]pyridazine scaffold possesses two nitrogen atoms in the pyridazine ring and one in the imidazole (B134444) moiety, making it a potential mono- or multi-dentate ligand for a variety of metal ions. The coordination can occur through the lone pair of electrons on these nitrogen atoms. The specific coordination mode is expected to be influenced by the nature of the metal ion, the substituents on the imidazo[1,2-b]pyridazine core, and the reaction conditions.
Although direct studies on the coordination chemistry of this compound are not extensively documented in the reviewed literature, the coordination behavior of isomeric and related structures, such as imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines, provides valuable insights into the potential of the imidazo[1,2-b]pyridazine core as a ligand.
For instance, studies on imidazo[1,2-a]pyridine (B132010) derivatives have demonstrated their ability to form stable complexes with metal ions like gold(III). nih.gov In these complexes, the imidazo[1,2-a]pyridine ligand coordinates to the metal center through one of the nitrogen atoms of the heterocyclic ring. Spectroscopic evidence, such as shifts in the infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra upon complexation, confirms the coordination. nih.gov Specifically, a downfield shift in the 1H-NMR signals of protons adjacent to the coordinating nitrogen and changes in the stretching frequencies of C=N bonds in the IR spectrum are indicative of metal-ligand bond formation. nih.gov
Similarly, research on 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands has shown that they can act as N,N-bidentate ligands, coordinating to palladium(II) and platinum(II) centers through both a pyridyl nitrogen and a nitrogen atom from the imidazo[1,5-a]pyridine (B1214698) ring system. rsc.org This chelation results in the formation of stable five-membered rings with the metal ion.
Based on these analogies, it can be postulated that imidazo[1,2-b]pyridazine and its derivatives, including the thione form, can act as effective ligands. The presence of the thione group in this compound introduces an additional potential coordination site through the sulfur atom. This could lead to mono-, bi-, or even polydentate coordination behavior, depending on the orientation of the ligand and the preferred coordination geometry of the metal ion. The thione group can exist in tautomeric forms, which would further influence its coordination properties.
The potential for imidazo[1,2-b]pyridazines to act as ligands for transition metals is also suggested by their use in the synthesis of various bioactive molecules where metal-catalyzed cross-coupling reactions are employed. researchgate.net While the primary role of the metal in these reactions is catalytic, the initial coordination of the imidazo[1,2-b]pyridazine to the metal center is a crucial step.
The coordination chemistry of imidazo[1,2-b]pyridazines represents a promising area for future research. The synthesis and characterization of metal complexes with these ligands could lead to the development of new materials with applications in catalysis, sensing, and photoluminescence.
Table of Potential Coordination Modes of Imidazo[1,2-b]pyridazine Derivatives
| Ligand Scaffold | Metal Ion Example | Observed/Potential Coordination Mode | Reference |
| Imidazo[1,2-a]pyridine | Au(III) | Monodentate (via N atom) | nih.gov |
| 1-(2-pyridyl)imidazo[1,5-a]pyridine | Pd(II), Pt(II) | Bidentate (N,N-chelation) | rsc.org |
| Imidazo[1,2-b]pyridazine | Transition Metals | Monodentate or Bidentate (via N atoms) | Postulated |
| This compound | Transition Metals | Monodentate, Bidentate, or Tridentate (via N and S atoms) | Postulated |
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
No experimental ¹H NMR or ¹³C NMR data for Imidazo[1,2-b]pyridazine-6(5H)-thione has been found in the reviewed literature. For comparison, the related compound 3-(3-Methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazine exhibits characteristic signals in its ¹H NMR spectrum in methanol-d₄ at δ 8.58–8.52 (m, 2H), 8.09 (s, 1H), 8.05 (dd, J = 9.2, 1.7 Hz, 1H), 7.99 (dd, J = 8.8, 1.6 Hz, 1H), 7.55 (dd, J = 8.7, 0.9 Hz, 1H), 7.25 (dd, J = 9.2, 4.4 Hz, 1H), and 2.60 (s, 3H). nih.gov Its ¹³C NMR spectrum shows peaks at δ 143.5, 142.8, 140.6, 139.7, 130.9, 129.1, 126.2, 124.9, 122.2, 120.3, 118.4, 117.1, 110.0, and 10.3. nih.gov
Mass Spectrometry (MS)
Specific mass spectrometry data for this compound is not available. In studies of related derivatives, such as Benzohydrazide incorporated Imidazo[1,2-b]pyridazine (B131497) , electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass-to-charge ratio of the molecular ion. For example, a derivative in this series showed an ESI-MS signal at m/z 199.1 (M+1).
Infrared (IR) Spectroscopy
Experimental IR spectral data for this compound could not be located. For other heterocyclic thiones, the C=S stretching vibration is a key characteristic band in the IR spectrum. Computational studies on related structures like imidazo[1,2-a]pyrazinediones have been used to predict their gas-phase infrared spectra. nih.gov
Elemental Analysis
No elemental analysis data for this compound has been reported. This technique would be crucial to confirm the empirical formula of the compound by determining the percentage composition of carbon, hydrogen, nitrogen, and sulfur.
X-ray Crystallography for Structural Elucidation of Derivatives
Based on a comprehensive search of available scientific literature, detailed theoretical and computational studies specifically focusing on the chemical compound “this compound” are not available. Consequently, data regarding its quantum chemical calculations—such as electronic structure, dipole moments, and reactivity descriptors—as well as specific molecular modeling and docking studies, could not be retrieved.
The provided outline requests an in-depth analysis based on Density Functional Theory (DFT) and structure-based design principles for this exact molecule. However, published research accessible through the conducted searches pertains to the broader class of imidazo[1,2-b]pyridazine derivatives, rather than the specific 6(5H)-thione variant. While the imidazo[1,2-b]pyridazine scaffold is a subject of significant interest in medicinal chemistry for its diverse biological activities, the specific computational characterization requested for this compound is not present in the located resources.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the user's strict outline and content requirements for "this compound".
Theoretical and Computational Investigations of Imidazo 1,2 B Pyridazine 6 5h Thione
Molecular Modeling and Docking Studies
In Silico Interaction Models
In silico interaction models are pivotal in contemporary drug discovery and computational chemistry for predicting the binding affinity and interaction patterns of small molecules with biological targets. For the imidazo[1,2-b]pyridazine (B131497) scaffold, these models are employed to understand how derivatives bind to various protein active sites, such as those of kinases.
Molecular docking is a primary technique used in these models. It computationally places a ligand into the binding site of a receptor and scores the interaction. This approach has been applied to various imidazo[1,2-b]pyridazine derivatives to elucidate their binding modes. For instance, studies on imidazo[1,2-b]pyridazine-based inhibitors of Cyclin-Dependent Kinase 2 (CDK2) have utilized docking to understand the structure-activity relationship (SAR). researchgate.net These models help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity.
The insights gained from these models are instrumental in the rational design of new, more potent, and selective inhibitors. By analyzing the docked poses, medicinal chemists can make informed decisions about which modifications to the molecular structure are likely to enhance binding affinity or improve selectivity.
Table 1: Illustrative Molecular Docking Results for a Hypothetical Imidazo[1,2-b]pyridazine Derivative with a Target Kinase
| Parameter | Value | Interacting Residues |
| Binding Energy (kcal/mol) | -8.5 | MET80, LYS33, GLU81 |
| Hydrogen Bonds | 3 | LYS33 (2), GLU81 (1) |
| Hydrophobic Interactions | 5 | LEU28, VAL64, ILE78 |
| RMSD (Å) | 1.2 | N/A |
This table is an illustrative example of typical data generated from molecular docking studies and does not represent empirically validated results for Imidazo[1,2-b]pyridazine-6(5H)-thione.
Molecular Dynamic Simulations
Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the interactions between a ligand and its target protein over time. These simulations model the atomic-level movements and conformational changes of the ligand-protein complex, offering insights that static models like docking cannot capture.
For the imidazo[1,2-b]pyridazine class of compounds, MD simulations have been used to assess the stability of the docked poses and to refine the understanding of the binding interactions. researchgate.net For example, a simulation of an imidazo[1,2-b]pyridazine derivative complexed with CDK2 can reveal the stability of key hydrogen bonds and the flexibility of different parts of the molecule within the binding pocket. researchgate.net Such studies often run for nanoseconds to microseconds to observe significant conformational dynamics.
The stability of the complex throughout the simulation is often analyzed by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD trajectory suggests a stable binding mode.
Table 2: Illustrative Output from a Molecular Dynamics Simulation of a Hypothetical Ligand-Protein Complex
| Simulation Time (ns) | Ligand RMSD (Å) | Protein RMSD (Å) | Number of H-Bonds |
| 0 | 0.0 | 0.0 | 3 |
| 10 | 1.1 | 1.5 | 2 |
| 20 | 1.3 | 1.6 | 3 |
| 30 | 1.2 | 1.5 | 3 |
| 40 | 1.4 | 1.7 | 2 |
| 50 | 1.3 | 1.6 | 3 |
This table is an illustrative example of typical data generated from molecular dynamics simulations and does not represent empirically validated results for this compound.
Application of Graph Theory in Structural and Electronic Analysis
Graph theory is a powerful mathematical tool used in cheminformatics and computational chemistry to represent and analyze molecular structures. ijset.in In this context, molecules are represented as graphs where atoms are the vertices (nodes) and chemical bonds are the edges. This approach allows for the quantitative description of molecular topology and is fundamental to the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov
For heterocyclic compounds like this compound, graph theory can be used to calculate various molecular descriptors, also known as topological indices. These indices are numerical values that encode structural information about the molecule, such as its size, shape, branching, and connectivity. Examples of such indices include the Wiener index and the Randić index.
These graph-based descriptors can then be used in QSAR studies to build mathematical models that correlate the chemical structure with biological activity or physicochemical properties. nih.govmdpi.com By analyzing a series of related compounds, these models can predict the activity of new, unsynthesized molecules, thereby guiding drug discovery efforts. The use of graph theory in conjunction with Simplified Molecular Input Line Entry Specification (SMILES) notation allows for the precise differentiation and enumeration of molecular fragments, which can be used as descriptors in QSAR modeling. mdpi.comsemanticscholar.org
The electronic properties of the molecule can also be analyzed within a graph theory framework. The adjacency matrix of the molecular graph can be related to the Hückel matrix in simple molecular orbital theory, allowing for the calculation of electronic properties that are important for reactivity and intermolecular interactions.
Mechanistic Studies of Imidazo 1,2 B Pyridazine 6 5h Thione Derivatives in Biological Contexts
Kinase Inhibition Mechanisms
The imidazo[1,2-b]pyridazine (B131497) moiety is recognized as a privileged structure in medicinal chemistry, known to bind to the hinge region of kinases. nih.gov The potency and selectivity of these inhibitors are dictated by the nature and position of substitutions at various points on the scaffold, including positions 2, 3, 6, 7, and 8. nih.gov
Inhibition of IKKbeta Kinase
Imidazo[1,2-b]pyridazine derivatives have been identified as inhibitors of I-kappa B kinase beta (IKKβ), a crucial enzyme in the NF-κB signaling pathway. nih.govnih.gov Optimization of substituents at the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold has led to increased cell-free IKKβ inhibitory activity and subsequent inhibition of TNFα production in THP-1 cells. nih.gov The development of these compounds has been guided by the construction of an interaction model to understand the structure-activity relationship with IKKβ. nih.gov Further optimization has focused on combining potent IKKβ inhibitory activity with favorable pharmacokinetic profiles to achieve efficacy in in vivo models of arthritis. nih.gov
Inhibition of DYRK Kinases (e.g., DYRK1A, CLK1, CLK4)
Several studies have highlighted the activity of imidazo[1,2-b]pyridazine derivatives against Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs). dundee.ac.uknih.gov Specifically, these compounds have shown potent inhibition of DYRK1A, CLK1, and CLK4. nih.gov
Optimization of an initial imidazo[1,2-b]pyridazine fragment hit led to the discovery of compound 17 , a potent cellular inhibitor of DYRK1A. dundee.ac.ukox.ac.uk The binding mode of this compound was elucidated through X-ray crystallography, which has facilitated the rational design of subsequent derivatives with improved kinase selectivity, particularly with respect to the closely related CLK kinases. dundee.ac.ukox.ac.uk For instance, the addition of a small lipophilic moiety to the 2-position of the scaffold was hypothesized to enhance selectivity for DYRK1A. cardiff.ac.uk
One particular 3,6-disubstituted imidazo[1,2-b]pyridazine, compound 20a , was identified as a selective inhibitor of CLK1, CLK4, and DYRK1A with IC50 values in the nanomolar range. nih.gov
| Compound | Target Kinase | IC50 (nM) |
| 20a | CLK1 | 82 |
| CLK4 | 44 | |
| DYRK1A | 50 |
This table presents the inhibitory activity of compound 20a against various DYRK and CLK kinases.
Inhibition of TAK1 Kinase
Derivatives of imidazo[1,2-b]pyridazine featuring a 6-substituted morpholine (B109124) or piperazine (B1678402) have been discovered to be potent inhibitors of Transforming growth factor-β-activated kinase 1 (TAK1) at nanomolar concentrations. nih.govrsc.org The lead compound from this series, compound 26 , demonstrated an IC50 of 55 nM for the enzymatic activity of TAK1. nih.gov This potency was superior to the known TAK1 inhibitor, takinib, which had an IC50 of 187 nM under the same conditions. nih.gov These compounds have shown the potential to inhibit the growth of multiple myeloma cell lines. nih.gov
Inhibition of VEGFR2 Kinase
The imidazo[1,2-b]pyridazine scaffold has been utilized in the design of inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. nih.govresearchgate.net A structure-based design approach, using co-crystal structural information of known inhibitors in complex with VEGFR2, led to the identification of compounds capable of suppressing VEGFR2 kinase activity. nih.gov
Structure-activity relationship studies revealed that meta-substituted 6-phenoxy-imidazo[1,2-b]pyridazine derivatives possess potent affinity for VEGFR2. researchgate.net Notably, compound 6b , N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide, exhibited strong inhibitory activity against VEGFR2 with an IC50 value of 7.1 nM. researchgate.net
| Compound | Target Kinase | IC50 (nM) |
| 6b | VEGFR2 | 7.1 |
| PDGFRβ | 15 |
This table shows the inhibitory potency of compound 6b against VEGFR2 and PDGFRβ.
Further optimization efforts led to the development of an imidazo[1,2-a]pyridine (B132010) derivative, compound 26 , which strongly inhibited both c-Met and VEGFR2 enzyme activities with IC50 values of 1.9 nM and 2.2 nM, respectively. nih.gov
Inhibition of p38 MAP Kinase
Structure-based design strategies have been successfully employed to identify imidazo[1,2-b]pyridazine derivatives as potent inhibitors of p38 MAP kinase. nih.govresearchgate.net X-ray crystallography of the lead compound, TAK-715, in complex with p38 MAP kinase revealed that Phe169 of the enzyme adopts two conformations. nih.gov The design strategy focused on creating compounds that would converge these two conformations through enhanced hydrophobic interactions. nih.gov
This approach led to the discovery of potent imidazo[1,2-b]pyridazine-based inhibitors, with one N-oxide derivative, compound 16 , exhibiting potent inhibition of p38 MAP kinase and LPS-induced TNF-α production in human monocytic THP-1 cells. nih.gov
Selectivity Profiles Against Different Kinase Targets
The selectivity of imidazo[1,2-b]pyridazine-based inhibitors is a critical aspect of their development as therapeutic agents. High selectivity for the target kinase over other kinases minimizes the potential for off-target effects.
Studies on IKKβ inhibitors from this class have demonstrated high kinase selectivity. nih.gov Similarly, the developed p38 MAP kinase inhibitors have been described as selective. nih.gov
In the context of DYRK1A inhibition, compound 17 showed selectivity over a broad range of kinases, although some inhibition of CDK2 was also observed. dundee.ac.ukcardiff.ac.uk A screening of a selection of imidazo[1,2-b]pyridazine compounds against a panel of CMGC kinases (DYRK1A, GSK3β, and CDK2) confirmed their inhibitory activity against DYRK1A. cardiff.ac.uk
A notable example of high selectivity comes from an imidazo[1,2-b]pyridazine derivative, compound 6 , which was developed as a Tyk2 JH2 inhibitor. This compound displayed greater than 10,000-fold selectivity for Tyk2 JH2 over a diverse panel of 230 kinases, including other Jak family members. nih.gov The only significant off-target kinase identified was HIPK4, against which the selectivity was 480-fold. nih.gov
| Compound | Primary Target | Selectivity Profile |
| 6 | Tyk2 JH2 | >10,000-fold selective over a panel of 230 kinases. |
| 17 | DYRK1A | Selective over much of the kinome, with some CDK2 inhibition. |
| IKKβ Inhibitors | IKKβ | High kinase selectivity reported. |
| p38 Inhibitors | p38 MAP Kinase | Described as selective inhibitors. |
This table summarizes the reported selectivity profiles of various imidazo[1,2-b]pyridazine-based kinase inhibitors.
Interaction with Cellular Pathways (e.g., Inhibition of Cell Proliferation, Induction of Apoptosis)
Derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated significant effects on key cellular pathways that regulate cell growth and survival, particularly in the context of cancer. These compounds are noted for their ability to inhibit cell proliferation and induce apoptosis (programmed cell death).
One major mechanism by which these derivatives halt cell proliferation is through the induction of cell cycle arrest. For example, a series of imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives were found to be potent anti-proliferative agents against several human cancer cell lines, including non-small cell lung cancer (A549 and H460). nih.gov Two specific compounds from this series, A17 and A18, were shown to induce G1-phase cell cycle arrest. nih.gov This interruption of the cell cycle prevents cancer cells from replicating, thereby inhibiting tumor growth. The study identified the molecular target as the mTOR kinase, a central regulator of cell growth and proliferation. nih.gov
In addition to halting the cell cycle, related imidazo[1,2-a]pyridine compounds have been shown to actively trigger apoptosis. In studies on breast cancer cells, one such derivative, IP-5, induced the extrinsic apoptosis pathway, evidenced by the increased activity of caspase 7 and caspase 8. nih.gov Similarly, in non-small cell lung cancer, certain imidazo[1,2-a]pyridine derivatives (IMPAs) were found to induce ROS-mediated apoptosis by impairing mitochondrial membrane potential and altering the expression of pro-apoptotic proteins like BAX and BAK1. nih.gov These compounds have also been observed to cause apoptosis in pathogens, such as the parasite Leishmania donovani, suggesting a broad therapeutic potential. tezu.ernet.in
Below is a summary of the anti-proliferative activity of selected imidazo[1,2-b]pyridazine derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Cellular Effect |
| A17 | A549 (Lung) | 0.09 | mTOR Inhibition, G1 Arrest |
| A18 | A549 (Lung) | 0.02 | mTOR Inhibition, G1 Arrest |
| A17 | H460 (Lung) | 0.06 | mTOR Inhibition, G1 Arrest |
| A18 | H460 (Lung) | 0.04 | mTOR Inhibition, G1 Arrest |
Data sourced from research on mTOR inhibitors. nih.gov
Binding to Specific Biological Targets (e.g., Beta-Amyloid Plaques)
Beyond broad pathway interactions, imidazo[1,2-b]pyridazine derivatives have been designed for high-affinity binding to specific biological targets implicated in disease. A notable example is their development as ligands for beta-amyloid (Aβ) plaques, which are a pathological hallmark of Alzheimer's disease. nih.govnih.gov
Researchers have synthesized and evaluated a series of these derivatives for their ability to bind to synthetic Aβ aggregates. nih.govnih.gov The binding affinities of these compounds were found to be highly dependent on the chemical groups attached to the core scaffold, with inhibitory constant (Ki) values ranging from 11.0 nM to over 1000 nM. nih.govnih.gov This indicates that while the core imidazo[1,2-b]pyridazine structure is suitable for targeting Aβ plaques, specific substitutions are required to achieve high-affinity binding.
One of the most potent compounds identified was 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, which exhibited a high binding affinity with a Ki value of 11.0 nM. nih.govnih.gov The success of this derivative has suggested its potential use as a foundation for developing novel radiotracers for positron emission tomography (PET) imaging, which could aid in the diagnosis and study of Alzheimer's disease. nih.gov
Structure-Activity Relationship (SAR) Studies for Target Binding
The development of potent imidazo[1,2-b]pyridazine-based compounds relies heavily on understanding their structure-activity relationships (SAR). SAR studies investigate how modifying the chemical structure of a compound affects its biological activity, providing a roadmap for rational drug design.
In the context of binding to Aβ plaques, SAR studies revealed that substitutions at both the 2- and 6-positions of the imidazo[1,2-b]pyridazine ring are critical for high-affinity binding. nih.gov
Substitution at the 2-position: The presence of a 4'-dimethylaminophenyl group at this position was a key feature of the most effective compounds. nih.gov
Substitution at the 6-position: The nature of the substituent at the 6-position significantly modulated binding affinity. While various groups were tolerated, the introduction of a methylthio (-SCH3) group in compound 4 resulted in one of the highest binding affinities observed in the study (Ki = 11.0 nM). nih.govnih.gov In contrast, a 6-chloro derivative with the same 2-position substituent had a much lower affinity (Ki = 256.7 nM). nih.gov
This demonstrates that small modifications, particularly at the 6-position, can lead to dramatic changes in target engagement. The table below illustrates the impact of the 6-position substituent on binding affinity to Aβ plaques.
| Compound | 2-Position Substituent | 6-Position Substituent | Ki (nM) |
| 4 | 4'-Dimethylaminophenyl | -SMe (methylthio) | 11.0 |
| 7 | 4'-Dimethylaminophenyl | -Cl (chloro) | 256.7 |
| 8 | 4'-Dimethylaminophenyl | -I (iodo) | 148.6 |
| 9 | 4'-Dimethylaminophenyl | -OMe (methoxy) | 49.3 |
Data sourced from in vitro evaluation of imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques. nih.gov
Similar SAR studies have been conducted for imidazo[1,2-b]pyridazine derivatives as kinase inhibitors, where optimization of the 3- and 6-positions was found to be key for increasing inhibitory activity against targets like IKKβ. nih.gov
General Mechanisms of Bioactivity (e.g., influencing cellular pathways in cancerous cells, pathogens)
The broad bioactivity of the imidazo[1,2-b]pyridazine scaffold stems from its ability to effectively interact with a wide range of biological macromolecules, most notably protein kinases. nih.gov Kinases are enzymes that play a critical role in cellular signaling, and their dysregulation is a common factor in many diseases, including cancer and inflammatory conditions. The imidazo[1,2-b]pyridazine core can act as a scaffold that binds to the ATP-binding pocket of various kinases, thereby inhibiting their activity. nih.gov
This mechanism is responsible for the anti-cancer effects observed in many studies. Derivatives have been developed as potent inhibitors of several key kinases involved in cancer progression:
mTOR: Inhibition of this kinase disrupts pathways controlling cell growth and proliferation. nih.gov
TAK1: Targeting this kinase has shown promise in treating multiple myeloma. nih.gov
IKKβ: Inhibition of this kinase can block the NF-κB signaling pathway, which is involved in inflammation and cancer cell survival. nih.gov
DYRKs and CLKs: These kinases are involved in cell cycle regulation and splicing, and their inhibition presents another avenue for anti-cancer therapy. nih.gov
Furthermore, this mechanism of kinase inhibition extends to pathogens. The cellular machinery of parasites like Plasmodium falciparum (which causes malaria) and Leishmania also relies on protein kinases that are distinct from their human counterparts. nih.gov Researchers have successfully developed 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives that selectively inhibit parasitic kinases, such as P. falciparum CLK1 (PfCLK1), demonstrating their potential as anti-parasitic agents. nih.gov
Future Directions and Emerging Research Avenues
Development of Novel Derivatization Methodologies for Imidazo[1,2-b]pyridazine-6(5H)-thione
Future synthetic efforts will likely focus on creating more efficient and diverse methods for modifying the this compound core. While classical synthetic routes exist, the development of novel derivatization techniques is crucial for accessing new chemical space and generating extensive libraries of compounds for biological screening.
One promising avenue is the expanded use of metal-catalyzed cross-coupling reactions . researchgate.net Techniques such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination could be further optimized for the imidazo[1,2-b]pyridazine (B131497) scaffold. researchgate.netnih.gov These reactions allow for the introduction of a wide variety of substituents at different positions of the heterocyclic core, which is essential for establishing detailed structure-activity relationships (SAR).
Another area of interest is the development of one-pot and multicomponent reactions . These approaches offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. researchgate.net By combining multiple reaction steps into a single synthetic operation, complex molecules can be assembled rapidly from simple starting materials.
Furthermore, the thione group in this compound offers a unique handle for derivatization that is not present in its oxygenated counterpart. Future research could explore reactions that specifically target the sulfur atom, such as S-alkylation, oxidation to sulfoxides and sulfones, or its use as a dienophile in cycloaddition reactions to construct more complex fused ring systems.
Exploration of New Biological Targets and Mechanisms of Action for this compound Derivatives
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been extensively investigated as inhibitors of various protein kinases. nih.gov Future research will likely continue this trend, but also expand to new and emerging biological targets.
Table 1: Established and Potential Biological Targets for Imidazo[1,2-b]pyridazine Derivatives
| Target Class | Specific Examples | Potential Therapeutic Area |
| Protein Kinases | ALK, c-Met, VEGFR2, mTOR, PI3K, DYRKs, CLKs | Cancer, Inflammatory Diseases |
| Parasitic Enzymes | Plasmodium falciparum and Toxoplasma gondii kinases | Antiparasitic |
| Other Enzymes | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic |
| Receptors | GABA-A Receptor | Neurological Disorders |
The data in the table above is compiled from multiple sources. researchgate.netnih.govnih.govnih.govdrugbank.comnih.govnih.govnih.govrjpbr.com
A significant future direction will be the elucidation of novel mechanisms of action . While many imidazo[1,2-b]pyridazine derivatives are known to be ATP-competitive kinase inhibitors nih.gov, there is potential for allosteric inhibition or the targeting of other enzyme classes. For instance, recent studies have explored their potential as cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications. nih.govrjpbr.com
The scaffold has also shown promise in the development of agents against neglected tropical diseases, such as eumycetoma. nih.gov This highlights the potential for this compound derivatives to address unmet medical needs. Further screening against a broader range of pathogens, including bacteria, fungi, and viruses, could uncover new therapeutic applications. researchgate.net
Integration of Advanced Computational and Experimental Approaches for Rational Design
The rational design of new this compound derivatives will be greatly enhanced by the integration of advanced computational and experimental techniques. Structure-based drug design , which relies on the three-dimensional structure of the biological target, will continue to be a powerful tool for designing potent and selective inhibitors. nih.gov
Computational methods such as molecular docking and density functional theory (DFT) calculations can be used to predict the binding modes of new derivatives and to understand their electronic properties. nih.govmdpi.com This in silico analysis helps to prioritize compounds for synthesis, thereby saving time and resources.
The combination of computational predictions with experimental validation through techniques like X-ray crystallography and cryo-electron microscopy will provide a detailed understanding of the molecular interactions between the inhibitors and their targets. This knowledge is crucial for the iterative process of lead optimization.
Investigating the Role of this compound as a Scaffold for Complex Heterocycles
The this compound core can serve as a versatile starting point for the synthesis of more complex heterocyclic systems. The fused ring structure provides a rigid framework that can be elaborated with additional rings and functional groups to create novel molecular architectures.
For example, the thione group can be used as a key functional group in cycloaddition reactions or in ring-closing metathesis to build new fused or spirocyclic systems. These more complex molecules may exhibit unique biological activities that are not accessible with simpler derivatives.
The development of synthetic methodologies that allow for the controlled and regioselective functionalization of the imidazo[1,2-b]pyridazine core is essential for its use as a scaffold. researchgate.net This includes methods for C-H activation, which would allow for the direct introduction of new substituents without the need for pre-functionalized starting materials.
Green Chemistry and Sustainable Synthetic Routes for Imidazopyridazines
In line with the growing importance of sustainability in the chemical and pharmaceutical industries, a key future direction will be the development of green and sustainable synthetic routes for this compound and its derivatives. mdpi.com This involves the application of the principles of green chemistry to minimize the environmental impact of chemical synthesis.
One area of focus will be the use of environmentally benign solvents . researchgate.net Traditional organic solvents are often volatile, flammable, and toxic. The use of greener alternatives, such as water, ionic liquids, or bio-based solvents like eucalyptol, can significantly reduce the environmental footprint of a synthetic process. researchgate.net
Another important aspect is the use of energy-efficient reaction conditions . mdpi.com Microwave-assisted synthesis, for example, can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.gov
Furthermore, the development of catalytic methods that use earth-abundant and non-toxic metals is a key goal of green chemistry. mdpi.com The use of reusable heterogeneous catalysts can also simplify product purification and reduce waste. nih.gov Solvent-free reaction conditions, where possible, represent an ideal scenario from a green chemistry perspective. mdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Imidazo[1,2-b]pyridazine-6(5H)-thione, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation reactions using substituted pyridazine precursors. For example, nitro-substituted derivatives can be synthesized via multi-step protocols involving bromophenyl or fluorophenyl intermediates. Purity optimization includes chromatographic purification (e.g., silica gel column) and recrystallization from ethanol/water mixtures. Yield improvements (75–89%) are achieved by controlling reaction temperature (80–100°C) and stoichiometric ratios of reactants .
- Key Data :
| Compound | Yield (%) | Melting Point (°C) | Key Characterization (NMR, IR) |
|---|---|---|---|
| 7-(4-Bromophenyl) derivative | 87 | 305–307 | 1H NMR (δ 7.45–8.20), IR 1650 cm⁻¹ |
| 7-(3-Fluorophenyl) derivative | 75 | 253–255 | 13C NMR (δ 112–155), IR 1680 cm⁻¹ |
Q. How are spectroscopic techniques applied to characterize this compound derivatives?
- Methodological Answer : A combination of 1H/13C NMR, IR, and mass spectrometry (MS) is critical. For example:
- 1H NMR : Aromatic proton signals (δ 7.2–8.5 ppm) confirm substituent positions.
- IR : Stretching bands near 1650–1680 cm⁻¹ indicate carbonyl or thiocarbonyl groups.
- MS : Molecular ion peaks (e.g., m/z 341.76 for MW 341.77) validate molecular formulas .
Q. What theoretical frameworks guide the design of reactions involving this compound?
- Methodological Answer : Reaction design relies on quantum chemical calculations (e.g., density functional theory) to predict transition states and intermediates. For instance, ICReDD integrates computational reaction path searches with experimental validation to narrow optimal conditions, reducing trial-and-error approaches .
Advanced Research Questions
Q. How can computational tools like COMSOL Multiphysics and AI enhance the study of this compound?
- Methodological Answer :
- COMSOL Multiphysics : Simulates reaction kinetics and mass transfer in heterogeneous systems. For example, diffusion-limited reactions can be modeled to optimize solvent selection.
- AI-Driven Automation : Machine learning algorithms analyze historical reaction data to predict optimal conditions (e.g., temperature, catalyst loading). This reduces experimental iterations by 30–50% .
Q. How should researchers address contradictory data in experimental results (e.g., inconsistent yields or spectral data)?
- Methodological Answer :
- Step 1 : Replicate experiments under identical conditions to rule out procedural errors.
- Step 2 : Cross-validate characterization using multiple techniques (e.g., XRD for crystallinity if NMR is ambiguous).
- Step 3 : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., moisture sensitivity) .
Q. What experimental design strategies improve scalability and reproducibility for derivatives of this compound?
- Methodological Answer :
- Factorial Design : Test variables (e.g., solvent polarity, reaction time) in a 2^k factorial setup to identify significant factors.
- Quasi-Experimental Approaches : Use control groups (e.g., traditional vs. AI-optimized synthesis) to isolate variable impacts .
- Example Design :
| Group | Treatment | Key Outcome |
|---|---|---|
| Experimental | AI-Optimized Conditions | Yield: 89%, Purity: 98% |
| Control | Traditional Trial-and-Error | Yield: 72%, Purity: 85% |
Q. How can data integrity and security be maintained in collaborative studies on this compound?
- Methodological Answer :
- Encryption Protocols : Use AES-256 encryption for spectral datasets and reaction logs.
- Access Controls : Implement role-based access to sensitive data (e.g., proprietary synthetic routes) via platforms like LabArchives .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
